molecular formula C18H19FN4O2 B2532414 4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine CAS No. 2195937-97-2

4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine

Cat. No.: B2532414
CAS No.: 2195937-97-2
M. Wt: 342.374
InChI Key: PRMPOOPBYRFNRR-UHFFFAOYSA-N
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Description

4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzoyl group and a morpholine ring in its structure suggests that it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridopyrimidine core, followed by the introduction of the fluorobenzoyl group and the morpholine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Pyrido[2,3-d]pyrimidin-4-one: Exhibits antibacterial and CDK inhibitory activities.

Uniqueness

4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is unique due to the presence of the fluorobenzoyl group and morpholine ring, which may confer distinct chemical and biological properties compared to other pyridopyrimidine derivatives.

Properties

IUPAC Name

(3-fluorophenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c19-15-5-1-3-13(11-15)17(24)23-6-2-4-14-12-20-18(21-16(14)23)22-7-9-25-10-8-22/h1,3,5,11-12H,2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMPOOPBYRFNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC(=CC=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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